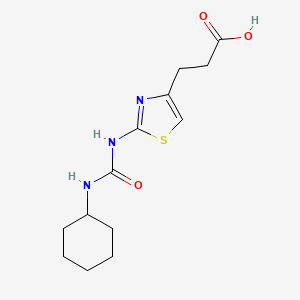![molecular formula C10H11BrN2O2 B2775574 3-[(2-Bromopropanoyl)amino]benzamide CAS No. 1225806-25-6](/img/structure/B2775574.png)
3-[(2-Bromopropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamides, including 3-[(2-Bromopropanoyl)amino]benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 3-[(2-Bromopropanoyl)amino]benzamide consists of a benzamide core with a bromopropanoyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis
Benzamides, including 3-[(2-Bromopropanoyl)amino]benzamide, can undergo a variety of chemical reactions. For instance, they can be synthesized from benzoic acids and amines . Additionally, some benzamides have shown effective metal chelate activity .Physical And Chemical Properties Analysis
Most amides, including benzamides, are solids at room temperature and have high boiling points due to the polar nature of the amide group and hydrogen bonding . The exact physical and chemical properties of 3-[(2-Bromopropanoyl)amino]benzamide are not specified in the available literature.Applications De Recherche Scientifique
Antioxidant Activity
Benzamide compounds, including 3-[(2-Bromopropanoyl)amino]benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . The antibacterial activity of these compounds has been compared with two control drugs .
Anti-inflammatory and Analgesic Properties
Benzamides, including 3-[(2-Bromopropanoyl)amino]benzamide, have been used for their anti-inflammatory and analgesic properties . These compounds can potentially be used in the treatment of conditions characterized by inflammation and pain .
Anticancer Potential
Benzamides have been widely used in the treatment of cancer . For instance, 3-Aminobenzamide, a similar compound, is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of 3-aminobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ . PARP is often a target of cancer therapy and so 3-aminobenzamide could potentially be used as an anticancer drug .
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Drug Discovery
Amide compounds have been used in drug discovery . The diverse range of properties of 3-[(2-Bromopropanoyl)amino]benzamide makes it a valuable tool in various research fields.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-[(2-Bromopropanoyl)amino]benzamide is Poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
3-[(2-Bromopropanoyl)amino]benzamide acts as a potent inhibitor of PARP. It binds to PARP and prevents it from using up NAD+, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of PARP by 3-[(2-Bromopropanoyl)amino]benzamide affects the DNA repair pathway. When PARP is inhibited, it can no longer use NAD+ to perform DNA repair, leading to a decrease in the amount of ATP in the cell, which can lead to cell death .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The inhibition of PARP by 3-[(2-Bromopropanoyl)amino]benzamide can lead to cell death due to the depletion of ATP. This makes it a potential candidate for use as an anticancer drug .
Propriétés
IUPAC Name |
3-(2-bromopropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-6(11)10(15)13-8-4-2-3-7(5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMBCIRKFIILPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromopropanoyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2775492.png)
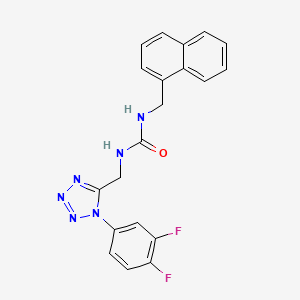
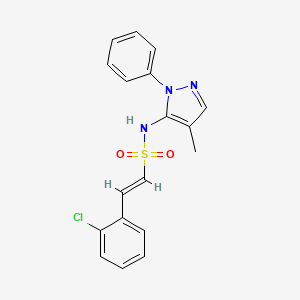
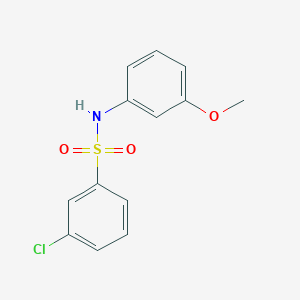
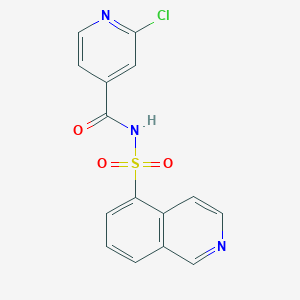
![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)
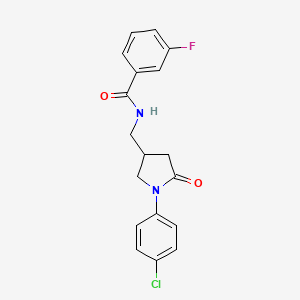
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)
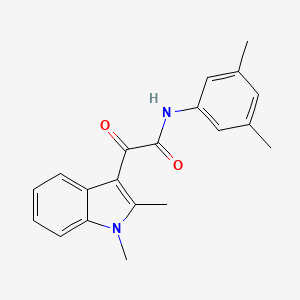
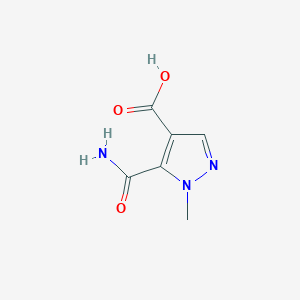
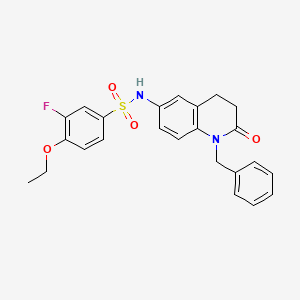
![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)
![N-(3-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2775512.png)
